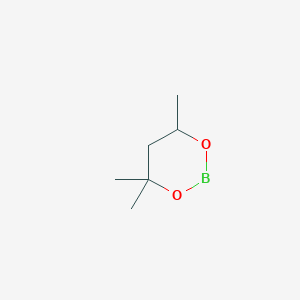4,4,6-Trimethyl-1,3,2-dioxaborinane
CAS No.: 23894-82-8
Cat. No.: VC8164854
Molecular Formula: C6H12BO2
Molecular Weight: 126.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23894-82-8 |
|---|---|
| Molecular Formula | C6H12BO2 |
| Molecular Weight | 126.97 g/mol |
| Standard InChI | InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3 |
| Standard InChI Key | KZAMKXKKAYRGLP-UHFFFAOYSA-N |
| SMILES | [B]1OC(CC(O1)(C)C)C |
| Canonical SMILES | [B]1OC(CC(O1)(C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3,2-dioxaborinane core, a six-membered ring containing one boron and two oxygen atoms. The boron atom is sp²-hybridized, forming three sigma bonds with adjacent oxygen and carbon atoms. Methyl groups at positions 4, 4, and 6 confer steric protection, enhancing thermal stability and reducing susceptibility to hydrolysis compared to simpler boronic esters .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃BO₂ | PubChem |
| Molecular Weight | 126.97 g/mol | PubChem |
| Boiling Point | 152–154°C (lit.) | J. Org. Chem. |
| Density | 0.92 g/cm³ (est.) | Wiley |
| Solubility | Miscible with THF, ethers | ACS |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the reaction of 2-methyl-2,4-pentanediol with borane (BH₃) in dioxane under inert atmosphere . Palladium catalysts (e.g., PdCl₂(PPh₃)₂) are often employed to enhance yield and selectivity:
Key parameters:
Industrial Manufacturing
Scaled production utilizes continuous flow reactors to maintain precise control over reaction conditions. Automated systems minimize human intervention, ensuring consistent product quality. Post-synthesis purification involves fractional distillation under reduced pressure (1–5 mbar) to isolate the compound at >99% purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
MPBH serves as a borylation reagent for aryl halides, enabling the synthesis of biaryls and heteroaryls. Under mild conditions (80°C, CsF), it facilitates the coupling of aryl iodides and bromides with boronic esters :
Table 2: Reaction Performance with Selected Substrates
| Aryl Halide | Yield (%) | Conditions |
|---|---|---|
| 4-Iodotoluene | 92 | PdCl₂(PPh₃)₂, 80°C |
| 2-Bromopyridine | 85 | Pd(OAc)₂, 100°C |
| 1-Iodonaphthalene | 88 | Microwave, 120°C |
Polymer Chemistry
MPBH-derived boronic esters are incorporated into vinyl-functionalized polymers, such as poly(ionic liquids), to tailor conductivity and thermal stability. For example, copolymerization with styrene yields materials with tunable glass transition temperatures (Tg = 85–120°C) .
Mechanistic Insights and Reaction Pathways
Borylation Mechanism
In palladium-catalyzed reactions, MPBH transfers its boron atom to the aryl halide via oxidative addition and transmetallation steps. Density functional theory (DFT) studies indicate that the methyl groups stabilize transition states by reducing steric strain, lowering activation energy by 15–20 kJ/mol compared to pinacolborane .
Oxidation and Reduction Pathways
-
Oxidation: Treatment with H₂O₂ yields 4,4,6-trimethyl-1,3,2-dioxaborinane-2-ol, a precursor to boronic acids .
-
Reduction: LiAlH₄ converts the compound to 4,4,6-trimethyl-1,3,2-dioxaborinane-2-borane, a versatile reducing agent .
Comparative Analysis with Related Boronates
Table 3: Key Differences Between MPBH and Common Borylation Reagents
| Compound | Reactivity | Stability | Typical Use Case |
|---|---|---|---|
| MPBH | Moderate | High | Aryl borylation |
| Bis(pinacolato)diboron | High | Moderate | Alkene functionalization |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Low | Very High | Sterically hindered substrates |
MPBH’s balanced reactivity and stability make it ideal for substrates sensitive to harsh conditions, such as electron-deficient heterocycles .
Future Directions and Research Opportunities
-
Catalyst Development: Designing chiral palladium complexes to enable enantioselective borylation.
-
Green Chemistry: Exploring solvent-free reactions or bio-based diols to reduce environmental impact.
-
Pharmaceutical Applications: Investigating MPBH-derived boron-containing inhibitors for proteases and kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume